Substance P (5-11)

Descripción

Structure

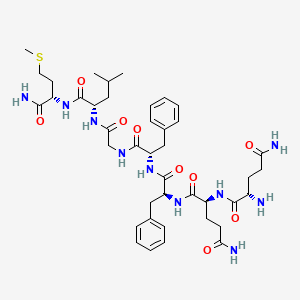

2D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHJIELOJQJHCG-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N10O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965436 | |

| Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51165-09-4 | |

| Record name | Substance P (5-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Substance P C-Terminal Fragments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of C-terminal fragments of Substance P (SP), a key neuropeptide in pain, inflammation, and various physiological processes. This document provides a comprehensive overview of their interaction with the neurokinin-1 (NK1) receptor, the subsequent signaling cascades, and the experimental methodologies used to elucidate these functions.

Introduction

Substance P, an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), exerts its diverse biological effects primarily through the G protein-coupled neurokinin-1 (NK1) receptor.[1] The C-terminal region of SP is crucial for its biological activity, with shorter fragments retaining the ability to bind to and activate the NK1 receptor.[2] Understanding the structure-activity relationship of these C-terminal fragments is paramount for the development of novel therapeutics targeting the SP/NK1 receptor system for conditions such as chronic pain, inflammation, and mood disorders.

Quantitative Analysis of Receptor Binding and Functional Potency

Table 1: Binding Affinity (Ki) of Substance P C-Terminal Fragments for the NK1 Receptor

| Peptide Fragment | Sequence | Approximate Ki (nM) | Reference |

| Substance P (1-11) | RPKPQQFFGLM-NH₂ | < 1 | [3] |

| SP (4-11) | PQQFFGLM-NH₂ | 1 - 10 | [4] |

| SP (5-11) | QQFFGLM-NH₂ | 1 - 10 | [4] |

| SP (6-11) | QFFGLM-NH₂ | 10 - 100 | |

| SP (7-11) | FFGLM-NH₂ | > 100 |

Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Table 2: Functional Potency (EC50) of Substance P C-Terminal Fragments in Guinea Pig Ileum Contraction Assay

| Peptide Fragment | Sequence | Approximate EC50 (nM) | Relative Potency (SP = 1) | Reference |

| Substance P (1-11) | RPKPQQFFGLM-NH₂ | 1 - 5 | 1 | |

| SP (4-11) (Octapeptide) | PQQFFGLM-NH₂ | 1 - 5 | ~1-2 | |

| SP (5-11) (Heptapeptide) | QQFFGLM-NH₂ | 5 - 15 | ~0.5 | |

| SP (6-11) (Hexapeptide) | QFFGLM-NH₂ | 10 - 50 | ~0.1 | |

| SP (7-11) (Pentapeptide) | FFGLM-NH₂ | 50 - 200 | ~0.02 | |

| SP (8-11) (Tetrapeptide) | FGLM-NH₂ | > 1000 | < 0.01 | |

| SP (9-11) (Tripeptide) | GLM-NH₂ | > 1000 | < 0.01 |

Note: EC50 values and relative potencies are approximations derived from qualitative and quantitative descriptions in the cited literature.

These data indicate that the C-terminal pentapeptide (SP 7-11) represents the minimal sequence required for significant biological activity, with potency increasing with chain length. The octapeptide (SP 4-11) is often found to be equipotent or even more potent than the full-length Substance P in some assays.

Signaling Pathways of Substance P C-Terminal Fragments

Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates intracellular signaling cascades primarily through the coupling to Gq and Gs alpha subunits of heterotrimeric G proteins. This dual coupling leads to the activation of distinct second messenger pathways.

Gq/Phospholipase C Pathway

The predominant signaling pathway activated by the NK1 receptor is through the Gq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

Caption: NK1 Receptor Gq/PLC Signaling Pathway.

Gs/Adenylate Cyclase Pathway

The NK1 receptor can also couple to the Gs protein, leading to the activation of adenylate cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA can phosphorylate a variety of substrates, including ion channels and transcription factors, leading to diverse cellular responses. Interestingly, some studies suggest that C-terminal fragments of SP may exhibit biased agonism, preferentially activating the Gq pathway over the Gs pathway.

Caption: NK1 Receptor Gs/AC Signaling Pathway.

Experimental Protocols

The biological activity of Substance P C-terminal fragments is characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for NK1 Receptor Affinity

This assay measures the ability of SP fragments to compete with a radiolabeled ligand for binding to the NK1 receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the NK1 receptor (e.g., rat brain cortex, CHO cells transfected with the NK1 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Binding Reaction:

-

In a final volume of 250 µL, the following are incubated:

-

150 µL of membrane preparation (protein concentration determined by Bradford or BCA assay).

-

50 µL of competing ligand (unlabeled SP fragment at various concentrations) or buffer (for total binding).

-

50 µL of radioligand (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter Substance P) at a concentration near its Kd.

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

3. Incubation and Filtration:

-

The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Contraction Assay for Functional Potency

This classic bioassay assesses the ability of SP fragments to induce smooth muscle contraction, a functional response mediated by NK1 receptors.

1. Tissue Preparation:

-

A male guinea pig is euthanized, and a segment of the terminal ileum is excised.

-

The ileum is cleaned of mesenteric attachments and its contents are gently flushed with physiological salt solution (e.g., Tyrode's solution).

-

A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

-

One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period (e.g., 60 minutes) with regular washing.

2. Experimental Procedure:

-

Cumulative concentration-response curves are generated by adding increasing concentrations of the SP fragment to the organ bath.

-

Each concentration is allowed to act for a specific time or until a stable contraction is observed.

-

After the maximum response is achieved, the tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to baseline before testing the next compound.

3. Data Analysis:

-

The magnitude of the contraction is measured and expressed as a percentage of the maximum contraction induced by a standard agonist like acetylcholine or Substance P.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for Guinea Pig Ileum Contraction Assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK1 receptor activation, a direct consequence of the Gq/PLC signaling pathway.

1. Cell Culture and Loading:

-

Cells endogenously expressing or recombinantly overexpressing the NK1 receptor (e.g., HEK293, CHO cells) are cultured in appropriate media.

-

Cells are seeded into black-walled, clear-bottom microplates.

-

The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

After loading, the cells are washed to remove excess dye.

2. Fluorescence Measurement:

-

The microplate is placed in a fluorescence plate reader equipped with an automated injection system.

-

A baseline fluorescence reading is taken.

-

The SP fragment is injected into the wells, and the change in fluorescence intensity is monitored over time. The excitation and emission wavelengths are specific to the fluorescent dye used.

3. Data Analysis:

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

The peak fluorescence response is determined for each concentration of the SP fragment.

-

A dose-response curve is generated by plotting the peak response against the logarithm of the agonist concentration.

-

The EC50 value is calculated from the dose-response curve.

Conclusion

The C-terminal fragments of Substance P are potent activators of the NK1 receptor, with their biological activity being critically dependent on the length of the peptide chain. They primarily signal through the Gq/PLC pathway, leading to intracellular calcium mobilization, and can also activate the Gs/AC pathway. The quantitative data on binding affinities and functional potencies, obtained through rigorous experimental protocols such as radioligand binding and isolated tissue assays, are essential for understanding the structure-activity relationships and for the rational design of novel modulators of the SP/NK1 receptor system for therapeutic applications. This guide provides a foundational understanding of these core aspects for researchers and professionals in the field of drug discovery and development.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative structure-activity relationship study of some substance P-related peptides. A multivariate approach using PLS and variable selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substance P (5-11) Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Structure-activity relationship studies have revealed that the C-terminal fragment of Substance P is crucial for its receptor binding and biological activity. This technical guide provides a comprehensive overview of the binding affinity of the C-terminal heptapeptide, Substance P (5-11), to the NK1 receptor. It includes a compilation of available quantitative binding data, detailed experimental protocols for assessing receptor binding and downstream signaling, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tachykinin pharmacology and the development of novel therapeutics targeting the NK1 receptor.

Introduction to Substance P and the NK1 Receptor

Substance P is an 11-amino acid peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, essential for their biological activity.[2] The primary receptor for Substance P is the NK1 receptor, a transmembrane protein that, upon activation, couples to heterotrimeric G proteins, predominantly of the Gq/11 and Gs families.[3] This coupling initiates downstream signaling cascades, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively.

The C-terminal fragments of Substance P have been shown to retain significant biological activity. Notably, Substance P (5-11) (Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) has been identified as a major metabolite of Substance P and is known to bind to and activate the NK1 receptor. Understanding the binding characteristics and functional consequences of Substance P (5-11) interaction with the NK1 receptor is critical for the development of selective agonists and antagonists with therapeutic potential.

Quantitative Binding Affinity Data

While extensive research has been conducted on the binding of Substance P and various synthetic ligands to the NK1 receptor, specific high-affinity radioligand binding studies detailing the Ki or Kd values for the unmodified Substance P (5-11) fragment are not abundantly available in peer-reviewed literature. However, comparative studies and functional assays provide valuable insights into its binding and potency.

The available quantitative data for Substance P and related ligands are summarized in the tables below. These values provide a benchmark for assessing the affinity of C-terminal fragments like Substance P (5-11).

Table 1: Binding Affinity of Substance P and Antagonists at the NK1 Receptor

| Ligand | Receptor Species | Cell Line/Tissue | Radioligand | Kd (nM) | Ki (nM) | Reference |

| [3H]Substance P | Rat | Transfected CHO cells | [3H]Substance P | 0.33 ± 0.13 | - | |

| RP 67580 | Rat | Transfected CHO cells | [3H]RP 67580 | 1.22 ± 0.27 | - | |

| Substance P | Human | CHO cells | [125I]SP | - | 0.41 | |

| Substance P | Rat | Brain synaptosomal membranes | [125I]BH-SP | - | 0.37 |

Table 2: Functional Potency of Substance P and its Analogs

| Ligand | Assay | Preparation | EC50 (nM) | Relative Potency | Reference |

| [AcGln5, Pro9] SP(5-11) | Guinea-pig isolated ileum test | Guinea-pig ileum | - | > Substance P | |

| SP(4-11) | Guinea-pig isolated ileum test | Guinea-pig ileum | - | < Substance P | |

| [Cys5,9] SP(4-11) | Guinea-pig isolated ileum test | Guinea-pig ileum | - | < SP(4-11) | |

| Physalaemin | Wheal Production | Human Skin | - | 2.0 (vs SP=1.0) | |

| SP(4-11) | Wheal Production | Human Skin | - | 0.4 (vs SP=1.0) |

Note: The data for [AcGln5, Pro9] SP(5-11) indicates it is more potent than Substance P in a functional assay, suggesting that the (5-11) fragment is a key determinant of activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of ligands to the NK1 receptor and the subsequent cellular responses.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Substance P (5-11)) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the NK1 receptor (e.g., transfected CHO cells).

-

Radioligand: Tritiated Substance P ([³H]SP) or Iodinated Substance P ([¹²⁵I]BH-SP).

-

Test Compound: Substance P (5-11) or other ligands of interest.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound (Substance P (5-11)).

-

50 µL of radioligand at a concentration close to its Kd value.

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following NK1 receptor activation by an agonist like Substance P (5-11).

Diagram of the Intracellular Calcium Mobilization Assay Workflow

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the NK1 receptor.

-

Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Substance P (5-11) or other agonists.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Plating: Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Agonist Addition: Add different concentrations of the agonist (Substance P (5-11)) to the wells.

-

Signal Detection: Immediately start recording the fluorescence signal for a period of 1-5 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP Accumulation Assay

This protocol describes a method to measure the accumulation of cyclic AMP (cAMP) in response to NK1 receptor activation, which can couple to Gs proteins.

Caption: Gq/11-mediated signaling cascade upon NK1 receptor activation.

Gs Signaling Pathway

The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Diagram of the NK1 Receptor Gs Signaling Pathway

Caption: Gs-mediated signaling cascade upon NK1 receptor activation.

Conclusion

Substance P (5-11), a C-terminal heptapeptide of Substance P, is a biologically active ligand for the NK1 receptor. While precise quantitative binding affinity data for the unmodified fragment remains to be fully elucidated, functional studies demonstrate its significant potency, in some cases exceeding that of the parent peptide. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pharmacology of Substance P (5-11) and other NK1 receptor ligands. Further characterization of the binding kinetics and functional selectivity of Substance P fragments will be instrumental in the design of novel therapeutics with improved efficacy and side-effect profiles for a range of disorders, including pain, inflammation, and psychiatric conditions.

References

An In-depth Technical Guide to Substance P (5-11): Structure, Chemical Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and signaling mechanisms of Substance P (5-11), the C-terminal heptapeptide fragment of the neuropeptide Substance P. This document is intended for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of this significant biological molecule.

Introduction

Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family. Its C-terminal fragment, Substance P (5-11), with the amino acid sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a biologically active metabolite that plays a crucial role in various physiological and pathological processes.[1] It primarily exerts its effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Understanding the specific properties and actions of SP (5-11) is critical for the development of targeted therapeutics for conditions involving pain, inflammation, and neurogenic responses.

Structure of Substance P (5-11)

The primary structure of Substance P (5-11) is a linear sequence of seven amino acids with an amidated C-terminus.

Amino Acid Sequence: Gln - Gln - Phe - Phe - Gly - Leu - Met - NH₂

The three-dimensional structure of Substance P (5-11) is not characterized by a single, rigid conformation in solution. Instead, it exhibits considerable flexibility. Conformational studies on the full-length Substance P suggest that the C-terminal region, which includes the (5-11) sequence, can adopt various conformations, including helical and extended structures, depending on the environment. This flexibility is likely crucial for its interaction with the NK1R.

Chemical Properties of Substance P (5-11)

A summary of the key chemical properties of Substance P (5-11) is presented in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₄₁H₆₀N₁₀O₉S | Mass Spectrometry |

| Molecular Weight | 869.05 g/mol | Mass Spectrometry |

| Isoelectric Point (pI) | Estimated to be around 5.5-6.0 | Calculated based on amino acid composition |

| Solubility | Soluble in water and aqueous buffers. Solubility can be enhanced by sonication. For highly concentrated solutions or in case of precipitation, the use of a small amount of DMSO followed by dilution is recommended. | General peptide solubility guidelines[2][3][4] |

| Lipophilicity (logP) | LogP values for radiolabeled analogs of SP fragments are in the range of -0.3 to +0.6 and -2.5 to -5.0, indicating that modifications significantly impact lipophilicity.[5] The native SP (5-11) is expected to have moderate lipophilicity due to the presence of both hydrophobic (Phe, Leu, Met) and hydrophilic (Gln) residues. | Experimental data on radiolabeled analogs |

| Stability | Stable in aqueous solution at 4°C for extended periods. Enzymatic degradation occurs in biological matrices like human serum, with a half-life ranging from seconds to minutes in tissues. It can be degraded by various peptidases. | Stability studies in various media |

Signaling Pathways of Substance P (5-11)

Substance P (5-11) is an agonist of the neurokinin-1 receptor (NK1R). Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. Notably, SP (5-11) can act as a biased agonist, preferentially activating certain signaling pathways over others compared to the full-length Substance P.

The primary signaling pathway involves the coupling of NK1R to G proteins. Specifically, Substance P and its C-terminal fragments can activate both Gαq and Gαs proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).

Studies have shown that while full-length Substance P potently activates both Gαq and Gαs pathways, N-terminally truncated fragments like SP (5-11) show a diminished ability to stimulate cAMP production while retaining their activity to increase intracellular calcium. This biased agonism suggests that different structural features of the ligand are responsible for coupling to different G proteins, leading to distinct physiological responses.

Below is a DOT diagram illustrating the signaling pathways activated by Substance P (5-11).

References

The Physiological Role of Endogenous Substance P (5-11): A Technical Guide to a Biased Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain, inflammation, and mood regulation. Following its release, SP is subject to rapid enzymatic degradation, yielding a variety of N- and C-terminal fragments. Among these, the C-terminal heptapeptide, Substance P (5-11) [SP(5-11)], has been identified as a major and abundant endogenous metabolite.[1][2][3] This technical guide provides an in-depth exploration of the physiological role of SP(5-11), with a particular focus on its function as a biased agonist at the neurokinin-1 receptor (NK-1R). By preferentially activating specific downstream signaling pathways, SP(5-11) elicits a distinct cellular response compared to its parent peptide, Substance P. This guide summarizes the current understanding of SP(5-11) biochemistry, its unique signaling properties, and its physiological consequences, supported by quantitative data and detailed experimental methodologies.

Generation and Metabolism of Substance P (5-11)

Endogenous SP(5-11) is not directly secreted but is rather a product of the enzymatic cleavage of full-length Substance P. Various cell types, including fibroblasts, endothelial cells, and macrophages, have been shown to metabolize SP into its fragments.[1][2] In the spinal cord, prolyl endopeptidase has been identified as a key enzyme in the N-terminal processing of SP, leading to the formation of fragments such as SP(5-11). The C-terminal sequence of SP, particularly residues 6-11, is essential for its interaction with the NK-1 receptor.

Receptor Binding and Affinity

SP(5-11) exerts its biological effects through binding to the NK-1 receptor, a G-protein coupled receptor. While direct comparative binding affinity studies between SP and SP(5-11) are not extensively reported, studies on modified and radiolabeled analogs of SP(5-11) have demonstrated a high affinity for the NK-1 receptor, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) in the nanomolar range. This indicates that despite the N-terminal truncation, SP(5-11) retains a strong ability to bind to its cognate receptor.

Biased Agonism and Differential Signaling

The most striking feature of SP(5-11) is its role as a biased agonist at the NK-1 receptor. While full-length SP potently activates both Gαq and Gαs signaling pathways, leading to an increase in intracellular calcium ([Ca2+]i) and cyclic adenosine monophosphate (cAMP) respectively, SP(5-11) and other N-terminally truncated metabolites show a strong preference for the Gαq pathway. They retain the ability to induce robust intracellular calcium mobilization but have a significantly diminished capacity to stimulate cAMP accumulation. This biased signaling is attributed to the absence of the N-terminal amino acids of SP, which are crucial for the potent activation of the Gαs pathway.

Signaling Pathway of Substance P vs. Substance P (5-11) at the NK-1 Receptor

Quantitative Analysis of Signaling

The biased agonism of SP(5-11) is quantitatively supported by in vitro studies measuring second messenger accumulation in response to receptor activation.

| Ligand | Signaling Pathway | Potency (-log EC50 M) | Reference(s) |

| Substance P (1-11) | [Ca2+]i Mobilization | 8.5 ± 0.3 | |

| cAMP Accumulation | 7.8 ± 0.1 | ||

| Substance P (5-11) | [Ca2+]i Mobilization | Active (precise EC50 not reported in comparative studies) | |

| cAMP Accumulation | 6.2 ± 0.5 | ||

| Substance P (6-11) | [Ca2+]i Mobilization | 8.07 ± 0.27 | |

| cAMP Accumulation | 6.78 ± 0.27 |

Note: A lower -log EC50 value corresponds to a higher EC50 and therefore lower potency.

Physiological Consequences of Biased Agonism

The differential signaling of SP(5-11) translates into distinct physiological effects compared to the full-length peptide. Since many cellular processes, such as the regulation of NF-κB activity, cell proliferation, wound healing, and cyclooxygenase-2 (COX-2) expression, are dependent on the cAMP pathway, the inability of SP(5-11) to robustly stimulate this second messenger results in a significantly attenuated or absent effect on these functions.

Conversely, in physiological processes primarily driven by intracellular calcium mobilization, SP(5-11) is expected to remain active. A notable example is its effect on the central nervous system. A long-acting analog of SP(5-11), [Glp5,(Me)Phe8,Sar9] Substance P (5-11), has been shown to increase motor activity and selectively activate dopamine metabolism in the mesolimbic and mesocortical pathways in rats. This suggests a role for endogenous SP(5-11) in modulating dopaminergic neurotransmission and related behaviors. Furthermore, SP(5-11) is actively taken up by glial cells and nerve terminals, which may represent a mechanism for terminating the synaptic action of Substance P.

Experimental Protocols

In Vitro Metabolism of Substance P

This protocol describes a general method for studying the metabolism of SP by cultured cells.

Objective: To identify and quantify the metabolites of Substance P produced by a specific cell type.

Methodology:

-

Cell Culture: Culture cells of interest (e.g., primary fibroblasts, endothelial cells, or macrophages) to near confluency in appropriate media.

-

Incubation: Wash the cells with a buffered salt solution and incubate them with a known concentration of Substance P (e.g., 1 µM) at 37°C for a defined period (e.g., 1-4 hours).

-

Sample Collection: At various time points, collect aliquots of the cell culture supernatant.

-

Sample Preparation: Immediately quench the enzymatic activity by adding an acid (e.g., formic acid) to the collected supernatant.

-

Analysis by LC-MS/MS: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the SP fragments based on their mass-to-charge ratio. Quantify the fragments by comparing their peak areas to those of known standards.

Workflow for In Vitro Metabolism Study

In Vivo Assessment of Motor Activity (Open Field Test)

This protocol is used to assess general locomotor activity and anxiety-like behavior in rodents following the administration of a test compound, such as a SP(5-11) analog.

Objective: To measure changes in motor activity and exploratory behavior.

Methodology:

-

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The floor is typically divided into a grid of equal-sized squares, distinguishing between the center and peripheral zones.

-

Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer the SP(5-11) analog or vehicle control via the desired route (e.g., intracerebral injection).

-

Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 15-30 minutes).

-

Data Collection: Record the animal's behavior using an overhead video camera.

-

Behavioral Analysis: Analyze the video recordings to quantify various parameters, including:

-

Locomotor Activity: Total distance traveled, number of grid lines crossed.

-

Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency (standing on hind legs).

-

Anxiety-like Behavior: Thigmotaxis (remaining close to the walls), grooming frequency, and defecation boli count.

-

In Vivo Measurement of Dopamine Metabolism (Microdialysis)

This protocol allows for the in vivo sampling of neurotransmitters and their metabolites from specific brain regions of awake, freely moving animals.

Objective: To measure the extracellular concentrations of dopamine and its metabolites (e.g., DOPAC, HVA) in a specific brain region following administration of a SP(5-11) analog.

Methodology:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine and its metabolites.

-

Compound Administration: Administer the SP(5-11) analog or vehicle.

-

Post-treatment Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.

-

Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify dopamine, DOPAC, and HVA.

Conclusion and Future Directions

Endogenous Substance P (5-11) is not merely an inactive degradation product but a functionally distinct neuropeptide that acts as a biased agonist at the NK-1 receptor. Its ability to selectively activate the Gαq-mediated intracellular calcium pathway while sparing the Gαs-cAMP pathway provides a sophisticated mechanism for fine-tuning the physiological effects of the Substance P system. This biased agonism has significant implications for drug development, suggesting that targeting specific signaling arms of the NK-1 receptor could lead to more selective therapeutic agents with fewer side effects. For researchers and drug development professionals, understanding the nuanced physiological role of SP(5-11) opens new avenues for investigating the complex biology of the tachykinin system and for designing novel therapeutics for a range of disorders, from chronic pain and inflammation to neurological and psychiatric conditions. Future research should focus on further elucidating the specific physiological and pathological contexts in which the biased signaling of SP(5-11) is most relevant and on developing selective pharmacological tools to dissect its functions.

References

An In-depth Technical Guide to Substance P (5-11) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, Substance P (5-11), are crucial mediators in a variety of physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1][2] These peptides exert their effects primarily through the neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Understanding the intricate signaling pathways activated by Substance P (5-11) is paramount for the development of novel therapeutics targeting NK1R-mediated conditions. This guide provides a comprehensive overview of the core signaling cascades initiated by Substance P (5-11), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways

Substance P (5-11) binds to and activates the NK1 receptor, which subsequently couples to heterotrimeric G proteins to initiate downstream signaling cascades. The primary signaling pathways activated by Substance P (5-11) involve Gαq and, to a lesser extent, Gαs.

Gαq-Mediated Pathway: PLC Activation and Calcium Mobilization

Upon binding of Substance P (5-11) to the NK1R, the Gαq subunit is activated, leading to the stimulation of phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key signaling event that mediates many of the physiological effects of Substance P.

MAPK/ERK Pathway Activation

The increase in intracellular calcium and the activation of DAG lead to the stimulation of protein kinase C (PKC). PKC, in turn, can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. Activation of the ERK1/2 pathway is a critical downstream event that regulates cellular processes such as proliferation, differentiation, and survival.

Gαs-Mediated Pathway: Adenylyl Cyclase and cAMP Production

While the Gαq pathway is the predominant signaling cascade for Substance P and its fragments, there is evidence that the NK1R can also couple to Gαs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, studies have shown that N-terminal truncated fragments of Substance P, such as Substance P (5-11) and Substance P (6-11), are less effective at stimulating cAMP accumulation compared to the full-length peptide, suggesting a biased agonism towards the Gαq pathway. Full-length Substance P has been shown to increase cAMP with a -log EC50 of 7.8 ± 0.1 M.

Quantitative Data

The following table summarizes the available quantitative data for Substance P and its fragments in activating downstream signaling pathways.

| Ligand | Assay | Parameter | Value | Cell Line | Reference |

| Substance P | Intracellular Calcium Mobilization | -log EC50 (M) | 8.5 ± 0.3 | HEK293 | |

| Substance P | cAMP Accumulation | -log EC50 (M) | 7.8 ± 0.1 | HEK293 | |

| Substance P (6-11) | cAMP Accumulation | Activity | Little to no activity | 3T3 | |

| DOTA-[Thi8,Met(O2)11]-SP | NK1R Binding | Kd (nM) | 2.46 ± 0.43 | U373MG |

Signaling Pathway Diagrams

Substance P (5-11) Gαq Signaling Pathway

Caption: Gαq-mediated signaling cascade initiated by Substance P (5-11) binding to the NK1 receptor.

Substance P (5-11) Gαs Signaling Pathway

Caption: Gαs-mediated signaling cascade initiated by Substance P (5-11), showing weaker activation.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol is adapted for determining the binding affinity of unlabeled ligands, such as Substance P (5-11), to the NK1 receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the NK1 receptor.

-

Radiolabeled NK1R ligand (e.g., [3H]-Substance P).

-

Unlabeled Substance P (5-11) or other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (Substance P (5-11)).

-

In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled compound.

-

Add the cell membranes expressing the NK1 receptor to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Calculate the IC50 value, and then determine the Ki (dissociation constant) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to Substance P (5-11) stimulation using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Materials:

-

Cells expressing the NK1 receptor.

-

Substance P (5-11).

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

Fluorescence plate reader or microscope.

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells with HBS to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add Substance P (5-11) at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm with excitation at ~494 nm.

-

Data Analysis: Calculate the change in fluorescence intensity or ratio from baseline to determine the intracellular calcium response. Plot the response against the log concentration of Substance P (5-11) to determine the EC50 value.

Western Blot for Phosphorylated ERK1/2

This protocol outlines the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation following stimulation with Substance P (5-11).

Materials:

-

Cells expressing the NK1 receptor.

-

Substance P (5-11).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight before the experiment to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of Substance P (5-11) for a specific time course (e.g., 5, 10, 20 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

cAMP Accumulation Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to Substance P (5-11) stimulation.

Materials:

-

Cells expressing the NK1 receptor.

-

Substance P (5-11).

-

Forskolin (as a positive control and for studying Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

Cell lysis buffer (if required by the kit).

-

Plate reader compatible with the chosen assay format.

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

For studying potential Gs coupling, stimulate the cells with various concentrations of Substance P (5-11).

-

For studying potential Gi coupling, pre-stimulate the cells with forskolin to induce a submaximal level of cAMP, and then add Substance P (5-11).

-

Incubate for a specified time at 37°C.

-

Lyse the cells (if necessary, depending on the kit).

-

Follow the specific instructions of the cAMP assay kit to measure the cAMP concentration. This typically involves a competitive immunoassay or an enzyme-based reaction that generates a detectable signal (e.g., fluorescence, luminescence, or color).

-

Read the plate using the appropriate plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve. Plot the cAMP concentration against the log concentration of Substance P (5-11) to determine the EC50 value.

Experimental Workflow Diagrams

General Workflow for Studying SP (5-11) Signaling

Caption: A generalized workflow for investigating the signaling pathways of Substance P (5-11).

Logical Relationship of Signaling Events

Caption: Logical flow of the key molecular events in Substance P (5-11) signaling.

References

Substance P (5-11) in the Central Nervous System: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes within the central nervous system (CNS), including pain transmission, inflammation, and mood regulation. Upon release, Substance P is subject to enzymatic cleavage, yielding various fragments with distinct biological activities. Among these, the C-terminal heptapeptide, Substance P (5-11) (SP 5-11), has emerged as a significant metabolite that actively participates in neuronal signaling. This technical guide provides a comprehensive overview of the expression, measurement, and functional analysis of Substance P (5-11) in the CNS, tailored for researchers and professionals in drug development.

Data Presentation: Quantitative Distribution of Substance P C-Terminal Fragments in the Rat CNS

The concentration of C-terminal fragments of Substance P, which predominantly co-migrate with synthetic Substance P (5-11) during high-performance liquid chromatography (HPLC), has been quantified in various regions of the rat central nervous system. These fragments represent a small but significant portion of the total Substance P content.

| Brain Region | C-Terminal Fragment Levels (% of Parent Substance P)[1] |

| Brain Areas Rich in Substance P | 1-2% |

| Spinal Cord | 1-2% |

Note: The levels of the N-terminal fragment SP (1-7) were observed to be consistently higher, particularly in the spinal cord where they were three to five times more abundant than the C-terminal fragments.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of Substance P (5-11) in the CNS. Below are protocols for key experimental techniques.

Quantification of Substance P (5-11) by Radioimmunoassay (RIA) Coupled with HPLC

This method allows for the specific measurement of Substance P (5-11) by first separating it from the parent peptide and other fragments.

Protocol:

-

Tissue Homogenization:

-

Dissect the desired brain region (e.g., substantia nigra, striatum, hypothalamus, spinal cord) on ice.

-

Homogenize the tissue in 1 M acetic acid to prevent enzymatic degradation.

-

-

Chromatographic Separation:

-

Utilize a reversed-phase high-performance liquid chromatography (HPLC) system to separate Substance P and its fragments.

-

The specific column and gradient conditions should be optimized for the separation of the heptapeptide from the undecapeptide and other metabolites.

-

-

Radioimmunoassay:

-

Collect the HPLC fraction corresponding to the elution time of a synthetic Substance P (5-11) standard.

-

Perform a competitive radioimmunoassay using a C-terminally directed Substance P antibody. These antibodies recognize the C-terminal sequence shared by both Substance P and SP (5-11).

-

Incubate the sample with the antibody and a known amount of radiolabeled Substance P (e.g., ¹²⁵I-SP).

-

Precipitate the antibody-bound fraction and measure the radioactivity using a gamma counter.

-

Quantify the amount of Substance P (5-11) in the sample by comparing the results to a standard curve generated with known concentrations of synthetic Substance P (5-11).

-

Localization of Substance P (5-11) by Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of the anatomical distribution of Substance P C-terminal fragments within brain tissue.

Protocol:

-

Tissue Preparation:

-

Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

-

Post-fix the brain overnight in the same fixative and then transfer to a sucrose solution for cryoprotection.

-

Section the brain using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash the sections in PBS to remove the cryoprotectant.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

-

Block non-specific binding sites with a blocking solution (e.g., PBS containing normal serum and a detergent like Triton X-100).

-

Incubate the sections with a primary antibody that specifically recognizes the C-terminal end of Substance P. Several commercial polyclonal and monoclonal antibodies are available that target this epitope.

-

Wash the sections in PBS and incubate with a biotinylated secondary antibody raised against the host species of the primary antibody.

-

Amplify the signal using an avidin-biotin-horseradish peroxidase (HRP) complex.

-

Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

-

Microscopy:

-

Mount the stained sections on slides, dehydrate, and coverslip.

-

Examine the sections under a light microscope to determine the cellular and subcellular localization of Substance P C-terminal-like immunoreactivity.

-

Detection of Preprotachykinin-A (PPT-A) mRNA by In Situ Hybridization (ISH)

In situ hybridization is used to identify the cells that are actively transcribing the gene for the precursor of Substance P, preprotachykinin-A.

Protocol:

-

Probe Preparation:

-

Synthesize a labeled antisense RNA probe complementary to the mRNA sequence of PPT-A. Probes can be labeled with radioactive isotopes (e.g., ³⁵S) or non-radioactive labels (e.g., digoxigenin).

-

-

Tissue Preparation:

-

Prepare fresh-frozen brain sections using a cryostat and mount them on coated slides.

-

-

Hybridization:

-

Fix the tissue sections (e.g., with 4% paraformaldehyde).

-

Pretreat the sections to enhance probe penetration and reduce non-specific binding (e.g., acetylation).

-

Apply the labeled probe in a hybridization buffer and incubate overnight at an appropriate temperature to allow the probe to anneal to the target mRNA.

-

-

Washing and Detection:

-

Wash the sections under stringent conditions to remove any unbound or non-specifically bound probe.

-

For radioactive probes, expose the slides to autoradiographic film or emulsion.

-

For non-radioactive probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric reaction.

-

-

Analysis:

-

Analyze the slides to identify the specific neuronal populations expressing PPT-A mRNA.

-

Signaling Pathways and Experimental Workflows

Substance P (5-11) Signaling through the NK-1 Receptor

Substance P (5-11) exerts its biological effects by binding to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR). Activation of the NK-1 receptor can initiate multiple downstream signaling cascades.

It is noteworthy that while Substance P (5-11) can activate pathways leading to increased intracellular calcium, its efficacy in stimulating cAMP production may be diminished compared to the full-length Substance P peptide.

Experimental Workflow for Substance P (5-11) Analysis in CNS Tissue

A logical workflow is essential for a comprehensive study of Substance P (5-11) in the CNS.

Conclusion

Substance P (5-11) is an important and biologically active metabolite of Substance P within the central nervous system. Its distinct signaling properties and significant presence, albeit at lower levels than the parent peptide, underscore the need for its specific investigation in neuroscience research and drug development. The methodologies and data presented in this guide provide a robust framework for researchers to explore the role of Substance P (5-11) in CNS function and pathology. Accurate quantification, precise localization, and a thorough understanding of its signaling pathways are essential for elucidating its contribution to neurological health and disease.

References

Substance P (5-11) and Neurogenic Inflammation: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurogenic inflammation is a neurally-driven inflammatory cascade characterized by vasodilation, plasma protein extravasation, and mast cell activation, primarily initiated by the release of neuropeptides from sensory nerve endings.[1][2][3] Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a principal mediator of this process.[2][4] Upon release, SP is rapidly metabolized, yielding various fragments. Among these, the C-terminal heptapeptide, Substance P (5-11), is a significant metabolite that retains biological activity, binding to the Neurokinin-1 receptor (NK-1R) to perpetuate the inflammatory response. This guide provides an in-depth technical overview of the role of SP(5-11) in neurogenic inflammation, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its investigation. The focus is on providing actionable data and methodologies for researchers in neuropharmacology and drug development.

Core Mechanisms: Receptors and Signaling Pathways

Substance P and its C-terminal fragments, including SP(5-11), exert their effects by binding to G protein-coupled receptors (GPCRs). The specific receptor and subsequent signaling cascade determine the physiological outcome.

Neurokinin-1 Receptor (NK-1R) Signaling

The primary receptor for SP and its C-terminal fragments is the Neurokinin-1 Receptor (NK-1R). The C-terminal sequence of SP is critical for this interaction. Binding of SP or SP(5-11) to NK-1R can activate multiple G-protein-dependent pathways, primarily through Gαq and Gαs.

-

Gαq Pathway: Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

Gαs Pathway: Activation stimulates adenylyl cyclase (AC), leading to the production of cyclic adenosine monophosphate (cAMP).

These initial signals lead to the activation of downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38), which ultimately results in the activation of transcription factors like NF-κB, a master regulator of pro-inflammatory gene expression.

Interestingly, studies have shown that SP metabolites can differentially activate these pathways. While full-length SP robustly increases both intracellular Ca²⁺ and cAMP, N-terminally truncated fragments like SP(5-11) retain the ability to mobilize Ca²⁺ but lose their capacity to stimulate cAMP accumulation. This metabolic switching suggests that the biological response to SP can be fine-tuned by local peptidase activity.

Mast Cell Activation: A Dual Receptor Model

Mast cells are critical effectors in neurogenic inflammation and can be activated by SP through at least two distinct receptors: the high-affinity NK-1R and the Mas-related G protein-coupled receptor X2 (MRGPRX2). The mode of activation is dependent on the structure of the SP peptide:

-

NK-1R Activation: Mediated by the C-terminus of SP, leading to degranulation.

-

MRGPRX2 Activation: Mediated by the polycationic N-terminus of SP. C-terminally truncated metabolites like SP(1-9) can still activate MRGPRX2, albeit with reduced potency, but are inactive at NK-1R. This dual-receptor mechanism provides another layer of regulatory complexity.

The Cascade of Neurogenic Inflammation

The release of SP and its active fragments from peripheral sensory nerve terminals initiates a rapid, localized inflammatory response. This process is distinct from classical immunity as it is triggered by neuronal activation rather than by circulating immune cells.

The core events are:

-

Neuropeptide Release: Noxious stimuli (e.g., injury, capsaicin) trigger an action potential in C-fibers, leading to the release of SP and Calcitonin Gene-Related Peptide (CGRP) from peripheral nerve endings.

-

Vasodilation & Plasma Extravasation: SP(5-11), acting via NK-1R on endothelial cells, causes vasodilation and increases vascular permeability. This allows plasma proteins and fluid to leak into the surrounding tissue, causing edema. CGRP potentiates these effects.

-

Mast Cell Degranulation: SP activates nearby mast cells, causing them to release a host of pre-stored and newly synthesized inflammatory mediators, including histamine, tryptase, and cytokines (e.g., TNF-α), which further amplify the inflammatory response and sensitize nociceptors.

Quantitative Data on SP(5-11) and Related Peptides

Quantitative analysis is crucial for understanding the structure-activity relationship of SP fragments and for designing targeted therapeutics. The following tables summarize key data from published literature.

Table 1: Receptor Activation and Second Messenger Signaling

| Peptide | Receptor | Assay | Potency (-log EC₅₀ [M] or Qualitative) | Reference(s) |

|---|---|---|---|---|

| Substance P | NK-1R | Intracellular Ca²⁺ Mobilization | 8.5 ± 0.3 | |

| Substance P | NK-1R | cAMP Accumulation | 7.8 ± 0.1 | |

| SP (N-terminally truncated, e.g., 5-11) | NK-1R | Intracellular Ca²⁺ Mobilization | Retains activity | |

| SP (N-terminally truncated, e.g., 6-11) | NK-1R | cAMP Accumulation | Little to no activity | |

| Substance P | MRGPRX2 | Mast Cell Activation | Active | |

| SP(1-9)-COOH | NK-1R | Ca²⁺ Mobilization | Essentially no activity | |

| SP(1-9)-COOH | MRGPRX2 | Ca²⁺ Mobilization | Active, but with reduced potency vs. SP |

| SP(1-7)-COOH | MRGPRX2 | Ca²⁺ Mobilization | No significant activity | |

Table 2: In Vivo Plasma Extravasation (Edema Formation)

| Peptide/Agonist | Dose | Animal Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| Substance P | 74 ng/kg | Rat | Increased plasma extravasation in multiple tissues. | |

| [pGlu⁵,Me-Phe⁸,Sar⁹]SP(5-11) | 74 ng/kg | Rat | Stable SP(5-11) analog also increased plasma extravasation. | |

| Substance P | 300 pmol/site | Mouse (dorsal skin) | Induced significant edema formation. | |

| Septide (NK-1R Agonist) | 30 pmol/site | Mouse (dorsal skin) | Potently induced edema formation. | |

| Substance P | 74.2 - 742 pmol/site | Rat (skin) | Dose-dependent plasma extravasation. |

| Septide (NK-1R Agonist) | 11.8 - 118 pmol/site | Rat (skin) | More potent than SP in inducing plasma extravasation. | |

Key Experimental Protocols & Workflows

Reproducible experimental models are essential for studying neurogenic inflammation. Below are detailed methodologies for two cornerstone assays.

Protocol: Measurement of Plasma Extravasation (Evans Blue Method)

This protocol quantifies the increase in vascular permeability by measuring the extravasation of Evans Blue dye, which binds to serum albumin.

Methodology:

-

Animal Preparation: Anesthetize an adult rat (e.g., Sprague-Dawley or Wistar strain) via intraperitoneal injection of a suitable anesthetic (e.g., Nembutal, 50 mg/kg). Shave the skin on the back or abdomen for injection sites.

-

Dye Administration: Inject Evans Blue dye (e.g., 20-50 mg/kg in saline) intravenously via a cannulated jugular or tail vein. Allow the dye to circulate for 5-10 minutes.

-

Peptide Injection: Administer intradermal injections (10-50 µL) of SP(5-11), full-length SP, or vehicle control at marked sites on the prepared skin.

-

Incubation: Allow 20-30 minutes for the extravasation to occur. Euthanize the animal via approved methods.

-

Tissue Collection: Excise the skin at the injection sites using a standard-sized punch biopsy tool.

-

Dye Extraction: Incubate each skin sample in formamide (1-2 mL) at 50-60°C for 24 hours to extract the Evans Blue dye.

-

Quantification: Centrifuge the samples to pellet debris. Measure the absorbance of the supernatant using a spectrophotometer at ~620 nm. Calculate the concentration of Evans Blue against a standard curve. Results are typically expressed as µg of dye per mg of tissue.

Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This in vitro assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules.

Methodology:

-

Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media (e.g., StemPro-34 supplemented with SCF). Plate cells in a 96-well plate (e.g., 5 x 10⁴ cells/well).

-

Cell Washing: Gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove media components.

-

Stimulation: Add varying concentrations of SP(5-11), full-length SP, or other secretagogues (e.g., Compound 48/80 as a positive control) to the wells. Include a vehicle control (buffer only) and a total release control (cells lysed with Triton X-100).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Supernatant Collection: Pellet the cells by centrifugation. Carefully collect the supernatant from each well.

-

Enzyme Assay: In a separate plate, mix a sample of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.

-

Incubation & Reaction Stop: Incubate at 37°C for 60-90 minutes. Stop the enzymatic reaction by adding a high pH stop solution (e.g., glycine buffer).

-

Quantification: Measure the absorbance of the product at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the vehicle control background.

Therapeutic Implications and Future Directions

The central role of the SP/NK-1R axis in neurogenic inflammation makes it a compelling target for therapeutic intervention in a range of inflammatory diseases, including asthma, inflammatory bowel disease, and chronic pain. The development of potent and selective NK-1R antagonists has been a major focus of drug development.

Key considerations for future research include:

-

Metabolite-Specific Signaling: A deeper understanding of how SP metabolism and the resulting fragments like SP(5-11) differentially engage signaling pathways could lead to more sophisticated therapeutics that selectively modulate downstream effects.

-

Receptor Crosstalk: Investigating the interplay between NK-1R and MRGPRX2 on mast cells could reveal novel targets for controlling mast cell-dependent pathologies.

-

In Vivo Models: Utilizing advanced animal models that more closely mimic human inflammatory diseases will be critical for translating preclinical findings into effective therapies.

Conclusion

Substance P(5-11), as a primary active metabolite of Substance P, is a key player in the propagation of neurogenic inflammation. Its ability to activate the NK-1R maintains the signals for vasodilation, plasma extravasation, and mast cell degranulation that define this unique inflammatory process. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers aiming to dissect the mechanisms of neurogenic inflammation and to design novel therapeutics targeting the Substance P pathway. A thorough understanding of the nuanced signaling of SP and its fragments is paramount to advancing this field.

References

- 1. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Substance P (5-11)

Abstract: This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Substance P (5-11), a heptapeptide fragment of the neuropeptide Substance P. The synthesis is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This protocol is intended for researchers, scientists, and drug development professionals familiar with peptide synthesis techniques. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and graphical representations of the workflow and chemical logic.

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in nociception, inflammation, and mood regulation. The C-terminal fragment, Substance P (5-11), with the sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂, is known to bind to the neurokinin-1 (NK-1) receptor and is a valuable tool in neurological and pharmacological research. Solid-phase peptide synthesis (SPPS) offers an efficient method for obtaining high-purity Substance P (5-11) for these applications. The Fmoc-based strategy is preferred due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.

Materials and Reagents

All amino acids are L-isomers unless otherwise specified.

-

Fmoc-Met-OH

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

Fmoc-Gln(Trt)-OH

-

Rink Amide MBHA resin (loading capacity: 0.69 mmol/g)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Thioanisole

-

Water (HPLC grade)

-

Diisopropyl ether (IPE)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained during the synthesis of a Substance P analogue, which can be considered representative for Substance P (5-11) synthesis.[1]

| Parameter | Value |

| Resin Loading Capacity | 0.69 mmol/g |

| Amino Acid Coupling Yield | 95-99% |

| Overall Crude Peptide Yield | ~76% |

| Final Yield (Post-Purification) | ~53% |

| Final Peptide Purity | >99% (RP-HPLC) |

Experimental Protocol

This protocol outlines the manual synthesis of Substance P (5-11) on a 0.1 mmol scale using Rink Amide MBHA resin.

-

Weigh 145 mg of Rink Amide MBHA resin (0.1 mmol) into a fritted peptide synthesis vessel.

-

Swell the resin in DCM for 1 hour, followed by washing with DMF (3 x 5 mL).

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Met) and proceeding to the N-terminus (Gln). The amino acid sequence to be coupled is: Met, Leu, Gly, Phe, Phe, Gln.

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (0.3 mmol), 3 equivalents of HOBt (0.3 mmol), and 3 equivalents of DIC (0.3 mmol) in DMF (2 mL). For the first amino acid coupling to the resin, 5 equivalents of each reagent may be used to maximize loading.[3]

-

Pre-activate the mixture by stirring for 15-20 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIPS, 2.5% thioanisole, and 2.5% water.[1][3]

-

Add the cleavage cocktail (10 mL) to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether or a 50:50 mixture of petroleum ether and diisopropyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a water/methanol (50:50) solution.

-